Bienvenue dans la boutique en ligne BenchChem!

(S)-4-hydroxylauric acid

Natural Killer Cell Immunomodulation Chiral Enantiomer

(S)-4-Hydroxylauric acid (CAS 917813-35-5) is the optically pure (S)-enantiomer of 4-hydroxydodecanoic acid, a medium-chain hydroxy fatty acid (C12H24O3, monoisotopic mass 216.17254 Da) formally derived from lauric acid by hydroxylation at the C‑4 position. It belongs to the hydroxy fatty acid subclass within the Fatty Acyls lipid category and is catalogued under ChEBI:36215 and LIPID MAPS LMFA01050363.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
Cat. No. B1244062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-hydroxylauric acid
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCC(=O)O)O
InChIInChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyUZNDHCZORMBARB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Hydroxylauric Acid: A Chirally Resolved Medium-Chain Hydroxy Fatty Acid for Targeted Biological Research and Procurement


(S)-4-Hydroxylauric acid (CAS 917813-35-5) is the optically pure (S)-enantiomer of 4-hydroxydodecanoic acid, a medium-chain hydroxy fatty acid (C12H24O3, monoisotopic mass 216.17254 Da) formally derived from lauric acid by hydroxylation at the C‑4 position [1]. It belongs to the hydroxy fatty acid subclass within the Fatty Acyls lipid category and is catalogued under ChEBI:36215 and LIPID MAPS LMFA01050363 [2]. The compound exists as one of two mirror-image enantiomers, with the (R)-form being its direct stereoisomer [1]. Although the racemic mixture has been evaluated in free fatty acid receptor (FFAR) screening panels, the pure (S)-enantiomer possesses distinct biological properties that make its enantiomeric identity critical for accurate scientific interpretation and reproducible procurement [3].

Why Racemic 4‑Hydroxylauric Acid or Alternative Regioisomers Cannot Substitute for (S)-4-Hydroxylauric Acid in Specialised Research and Procurement


Substituting (S)-4-hydroxylauric acid with racemic 4-hydroxylauric acid, its (R)-enantiomer, or other hydroxylauric acid regioisomers introduces uncontrolled biological variables that can lead to entirely opposite or misleading experimental outcomes. A direct enantiomeric comparison in human natural killer (NK) cell assays demonstrated that only the (R)-enantiomer activates NK cells, while the (S)-enantiomer is inactive [1]. Similarly, the position of the hydroxyl group on the lauric acid backbone dictates the selectivity and potency profile across free fatty acid receptors FFA1, FFA4 and GPR84; for instance, 4‑HLA (racemic) exhibits weak GPR84 agonism (pEC50 4.42) and is inactive on FFA1/FFA4, whereas 2‑HLA and 3‑HLA are more potent GPR84 agonists and lauric acid itself activates FFA1 and FFA4 [2]. Consequently, sourcing the incorrect stereoisomer or regioisomer compromises target engagement, negates structure-activity relationship (SAR) conclusions, and invalidates pharmacological controls.

Quantitatively Verified Differentiators of (S)-4-Hydroxylauric Acid Versus Its Closest Analogs for Evidence-Based Procurement


Enantioselective NK Cell Activation: (S)-4-Hydroxylauric Acid Is Inactive, Whereas the (R)-Enantiomer Potently Activates Human NK Cells

In a direct head-to-head enantiomeric comparison using optically pure (R)-(+)-4-hydroxydodecanoic acid and (S)-(-)-4-hydroxydodecanoic acid obtained via diastereomeric resolution, only the (R)-enantiomer activated human NK cells to express the early activation marker CD69. The (S)-enantiomer showed no detectable NK cell activation [1]. Additionally, racemic (R,S)-4-hydroxydodecanoic acid activated NK cells to express CD69 mRNA within 10 min, which is 5‑fold faster than the 50 min required by its lactone precursor gamma-dodecalactone, confirming that the ring-opened hydroxy acid is the active species [1].

Natural Killer Cell Immunomodulation Chiral Enantiomer

GPR84 Receptor Agonist Activity: Racemic 4-HLA Is a Weak Partial Agonist, Differentiating It from More Potent 2‑HLA and 3‑HLA Regioisomers

In a systematic screening of all twelve hydroxylauric acid regioisomers on human GPR84 using a [³⁵S]GTPγS binding assay, racemic 4-HLA exhibited weak agonist activity with a pEC50 of 4.42 ± 0.12, corresponding to an EC50 of approximately 38 µM [1]. By comparison, 3‑HLA was approximately 7.3‑fold more potent (pEC50 5.28 ± 0.07, EC50 ~5.2 µM), and 2‑HLA displayed intermediate potency (pEC50 4.89 ± 0.10, EC50 ~12.9 µM). Lauric acid was inactive in this assay up to 100 µM. 5‑HLA through 11‑HLA were all inactive (pEC50 <4.0) [1]. These data demonstrate that hydroxylation at the C‑4 position confers detectable but substantially weaker GPR84 agonism compared to hydroxylation at C‑2 or C‑3.

GPR84 Free Fatty Acid Receptor Hydroxylauric Acid Regioisomer

Absence of Activity on FFA1 and FFA4: 4-HLA Is Functionally Silent at Two Major Metabolic Free Fatty Acid Receptors

When tested in β-arrestin-2 recruitment assays, racemic 4-HLA showed no measurable agonist activity on either human FFA1 (GPR40) or FFA4 (GPR120), with pEC50 values below the 4.0 detection threshold (>100 µM) [1]. In contrast, the parent compound lauric acid activated both receptors: FFA1 pEC50 of 4.94 ± 0.13 (EC50 ~11.5 µM) and FFA4 pEC50 of 5.12 ± 0.07 (EC50 ~7.6 µM) [1]. Among all hydroxylauric acid regioisomers, only 2‑HLA and 6‑HLA displayed partial agonist activity on FFA1 (pEC50 5.17 ± 0.38 and 4.73 ± 0.56, respectively); none showed significant activity on FFA4 compared with lauric acid [1].

FFA1 FFA4 GPR40 GPR120 Receptor Selectivity

Validated Chiral Identity and Analytical Reference Standards for (S)-4-Hydroxylauric Acid Enable Definitive Enantiomer Assignment

The absolute configuration and optical rotation of (S)-4-hydroxylauric acid have been established through a defined synthetic and analytical workflow. Chen et al. (2010) obtained optically pure (R)-(+)-4-hydroxydodecanoic acid and (S)-(-)-4-hydroxydodecanoic acid via (1) synthesis of diastereomeric (R)-(-)-2-phenylpropionate esters from racemic 4-hydroxydodecanoic acid, (2) preparative HPLC separation of the diastereomers, and (3) subsequent hydrolysis to yield each enantiomer [1]. The (S)-enantiomer is registered in authoritative chemical databases with a defined InChIKey (UZNDHCZORMBARB-NSHDSACASA-N), SMILES (C(O)(=O)CC[C@@H](O)CCCCCCCC), and Beilstein registry number 5731726, providing unambiguous structural verification for procurement and quality control [2].

Chiral Purity Analytical Standard Enantiomeric Assignment

Evidence-Anchored Application Scenarios Where (S)-4-Hydroxylauric Acid Provides a Verifiable Advantage Over Closest Analogs


Stereochemically Defined Negative Control in NK Cell Activation and Innate Immunity Studies

The (S)-enantiomer of 4-hydroxylauric acid is uniquely suited as a stereochemically matched but biologically inactive negative control for experiments investigating the NK cell-activating properties of (R)-4-hydroxylauric acid or its lactone precursor gamma-dodecalactone [1]. Because the (R)-enantiomer potently induces CD69 expression in human NK cells while the (S)-enantiomer does not, employing (S)-4-hydroxylauric acid alongside the active (R)-form enables rigorous demonstration of enantiomeric specificity and excludes non-specific fatty acid effects [1].

GPR84 Receptor Pharmacology: A Weak Agonist Scaffold for Structure-Activity Relationship Elucidation

Racemic 4-HLA is a confirmed weak GPR84 agonist (pEC50 4.42 ± 0.12) while being inactive at FFA1 and FFA4 [2]. For medicinal chemists exploring GPR84-targeted ligands, the (S)-enantiomer of 4-HLA represents a chirally pure starting scaffold with a defined (albeit modest) activity baseline. Its selectivity for GPR84 over FFA1/FFA4 distinguishes it from lauric acid (which activates all three receptors) and from the more potent but also more promiscuous 2‑HLA and 3‑HLA regioisomers [2].

Chiral Separation Methodology Development and Analytical Standard Provision

The well-characterised diastereomeric resolution protocol for separating (R)- and (S)-4-hydroxylauric acid—involving (R)-(-)-2-phenylpropionate ester formation, preparative HPLC, and hydrolysis—provides a benchmark method for chiral purity assessment [1]. Pure (S)-4-hydroxylauric acid can serve as an authenticated analytical reference standard (Beilstein: 5731726, InChIKey: UZNDHCZORMBARB-NSHDSACASA-N) for HPLC method validation, chiral column calibration, and enantiomeric excess determination in quality control laboratories [1][3].

Fatty Acid Receptor Selectivity Profiling Panels

Given that 4-HLA (racemic) is inactive on FFA1 and FFA4 but shows weak GPR84 agonist activity, the (S)-enantiomer can be included in FFAR selectivity screening panels alongside lauric acid, 2‑HLA, 3‑HLA, and other regioisomers to map the stereochemical and positional determinants of receptor engagement [2]. This is particularly relevant for groups profiling endogenous or dietary hydroxy fatty acids to identify receptor-specific signaling modalities.

Quote Request

Request a Quote for (S)-4-hydroxylauric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.